molecular formula C16H17NO5 B4896589 ethyl 5-methyl-2-(4-nitrobenzoyl)-2,4-hexadienoate

ethyl 5-methyl-2-(4-nitrobenzoyl)-2,4-hexadienoate

Cat. No. B4896589
M. Wt: 303.31 g/mol
InChI Key: AFYATRMFAYGVRK-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-2-(4-nitrobenzoyl)-2,4-hexadienoate is a chemical compound with potential applications in scientific research. It is a derivative of hexadienoic acid and contains a nitrobenzoyl group. The compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-(4-nitrobenzoyl)-2,4-hexadienoate is not fully understood. However, it is believed that the nitrobenzoyl group in the compound interacts with amino acid residues in proteins, leading to changes in protein conformation and function.
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The compound has also been found to have antibacterial and antifungal activity. In addition, it has been shown to have anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-methyl-2-(4-nitrobenzoyl)-2,4-hexadienoate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. The compound is also relatively easy to synthesize. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on ethyl 5-methyl-2-(4-nitrobenzoyl)-2,4-hexadienoate. One direction is to study its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease and cancer. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs. Finally, it would be interesting to explore the potential of this compound as a fluorescent probe for the study of protein-ligand interactions.

Synthesis Methods

Ethyl 5-methyl-2-(4-nitrobenzoyl)-2,4-hexadienoate can be synthesized using various methods. One method involves the reaction of 5-methyl-2-hexen-4-ynoic acid with 4-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 5-methyl-2-hexen-4-ynoic acid with 4-nitrobenzoyl chloride in the presence of pyridine. Both methods have been successfully used to synthesize this compound with good yields.

Scientific Research Applications

Ethyl 5-methyl-2-(4-nitrobenzoyl)-2,4-hexadienoate has potential applications in scientific research. It has been used as a fluorescent probe to study protein-ligand interactions. The compound has also been used to study the mechanism of action of enzymes. In addition, it has been used in the development of new drugs.

properties

IUPAC Name

ethyl (2Z)-5-methyl-2-(4-nitrobenzoyl)hexa-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-4-22-16(19)14(10-5-11(2)3)15(18)12-6-8-13(9-7-12)17(20)21/h5-10H,4H2,1-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYATRMFAYGVRK-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=C(C)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C=C(C)C)/C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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